

1-(Benzo[b]thiophen-4-yl)piperazine chemical structure and properties

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Compound of Interest

Compound Name: 1-(Benzo[b]thiophen-4-yl)piperazine

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An In-depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzo[b]thiophen-4-yl)piperazine is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug development. Its core structure, featuring a benzo[b]thiophene moiety linked to a piperazine ring, serves as a crucial pharmacophore. This compound is principally recognized as a key intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic medication.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of **1-(Benzo[b]thiophen-4-yl)piperazine**.

Chemical Structure and Properties

The chemical structure of **1-(Benzo[b]thiophen-4-yl)piperazine** consists of a benzo[b]thiophene ring system where the piperazine group is attached at the 4-position. The compound can exist as a free base or as various salt forms, with the hydrochloride and dihydrochloride salts being common for improved handling and solubility.^[2]

Chemical Structure:

- IUPAC Name: **1-(Benzo[b]thiophen-4-yl)piperazine**[3]
- CAS Number: 846038-18-4 (free base)[3], 913614-18-3 (hydrochloride)[1][4]
- Molecular Formula: C₁₂H₁₄N₂S (free base)[3], C₁₂H₁₅ClN₂S (hydrochloride)[4]
- SMILES: C1CN(CCN1)C2=CC=C3C(=C2)SC=C3 (free base)

A summary of the key chemical and physical properties for both the free base and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of **1-(Benzo[b]thiophen-4-yl)piperazine** and its Hydrochloride Salt

Property	1-(Benzo[b]thiophen-4-yl)piperazine (Free Base)	1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
Molecular Weight	218.32 g/mol [3]	254.78 g/mol [1][4]
Melting Point	>75 °C (decomposition) (Predicted)[5]	>250 °C (decomposition)[6]
Boiling Point	394.4 ± 22.0 °C (Predicted)[5]	Not available
Solubility	DMSO (Slightly, Heated), Methanol (Very Slightly)[6]	Soluble in DMSO.[1] Hydrochloride salts generally exhibit enhanced aqueous solubility compared to the free base.[1]
pKa (Predicted)	8.93 ± 0.10	Not available
LogP (Predicted)	2.7327[4]	Not available
Topological Polar Surface Area (TPSA)	43.5 Å²[3]	15.27 Å²[4]

Spectral Data:

While complete spectral data is not readily available in all public sources, ^1H NMR data for the hydrochloride salt has been reported as follows:

- ^1H NMR (DMSO- d_6) δ (ppm): 9.37 (1H, br. s), 7.76 (1H, d, $J = 5.6$ Hz), 7.70 (1H, d, $J = 8.4$ Hz), 7.53 (1H, d, $J = 5.6$ Hz), 7.32 (1H, br. dd, $J = 8.4, 7.8$ Hz), 6.97 (1H, d, $J = 7.8$ Hz), 3.61 (4H, br. s), 3.30 (4H, br. s).^[6]

Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine

Several synthetic routes to **1-(Benzo[b]thiophen-4-yl)piperazine** have been developed, primarily driven by its importance as a precursor to Brexpiprazole. A prevalent and efficient method involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of **1-(Benzo[b]thiophen-4-yl)piperazine** hydrochloride from 4-chlorobenzo[b]thiophene and piperazine.

Materials:

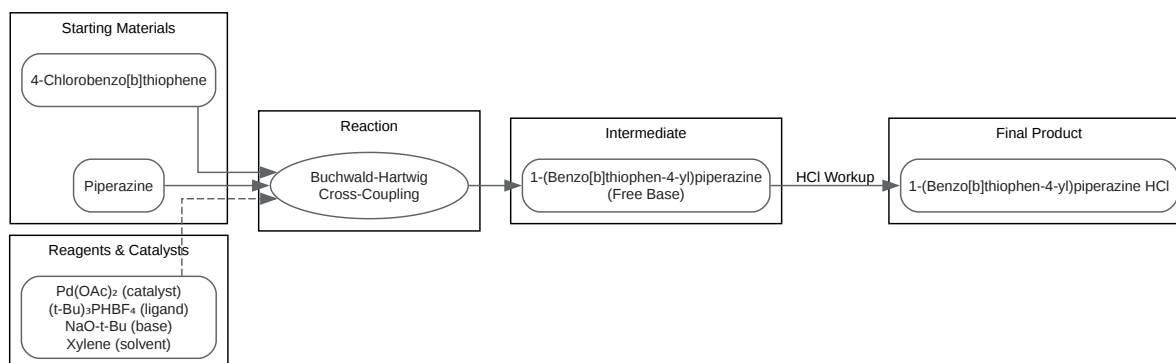
- 4-Chlorobenzo[b]thiophene
- Piperazine
- Palladium (II) acetate
- Tri-tert-butylphosphonium tetraphenylborate
- Sodium tert-butoxide
- Xylene
- Water
- Activated carbon
- Concentrated hydrochloric acid

Procedure:

- To a reaction vessel, add 4-chlorobenzo[b]thiophene (5.00 g), piperazine (5.11 g), palladium (II) acetate (2.7 mg), tri-tert-butylphosphonium tetraphenylborate (6.2 mg), sodium tert-butoxide (8.548 g), and xylene (70 ml).[6]
- Stir the reaction mixture at 120-130°C for 5 hours.[6]
- After cooling the reaction mixture to room temperature, add water and separate the layers.[6]
- Wash the organic (xylene) layer with water, followed by a brine wash.[6]
- Add activated carbon to the organic layer and stir at room temperature for 30 minutes.[6]
- Filter the mixture to remove the activated carbon.[6]
- To the filtrate, add concentrated hydrochloric acid and stir at room temperature for 30 minutes to precipitate the hydrochloride salt.[6]
- Collect the precipitated crystals by filtration and dry to yield **1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride**. [6]

Yield: 6.94 g[6]

Below is a graphical representation of a typical synthesis workflow for **1-(Benzo[b]thiophen-4-yl)piperazine**.



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Synthesis Workflow for **1-(Benzo[b]thiophen-4-yl)piperazine HCl**

Biological Activity and Pharmacological Relevance

The primary biological significance of **1-(Benzo[b]thiophen-4-yl)piperazine** lies in its role as a direct precursor to Brexpiprazole. Brexpiprazole is an atypical antipsychotic that exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D₂ and serotonin 5-HT_{1a} receptors, and as an antagonist at serotonin 5-HT_{2a} receptors.^[1] This multi-receptor activity is believed to contribute to its efficacy in treating schizophrenia and as an adjunct therapy for major depressive disorder.

While specific binding affinity data for **1-(Benzo[b]thiophen-4-yl)piperazine** itself is not extensively published, its structural contribution to the high affinity of Brexpiprazole for these receptors is critical. The benzo[b]thiophene and piperazine moieties are common structural motifs in compounds targeting aminergic G-protein coupled receptors.

Signaling Pathways

The therapeutic effects of drugs derived from **1-(Benzo[b]thiophen-4-yl)piperazine**, such as Brexpiprazole, are mediated through the modulation of dopamine and serotonin signaling

pathways.

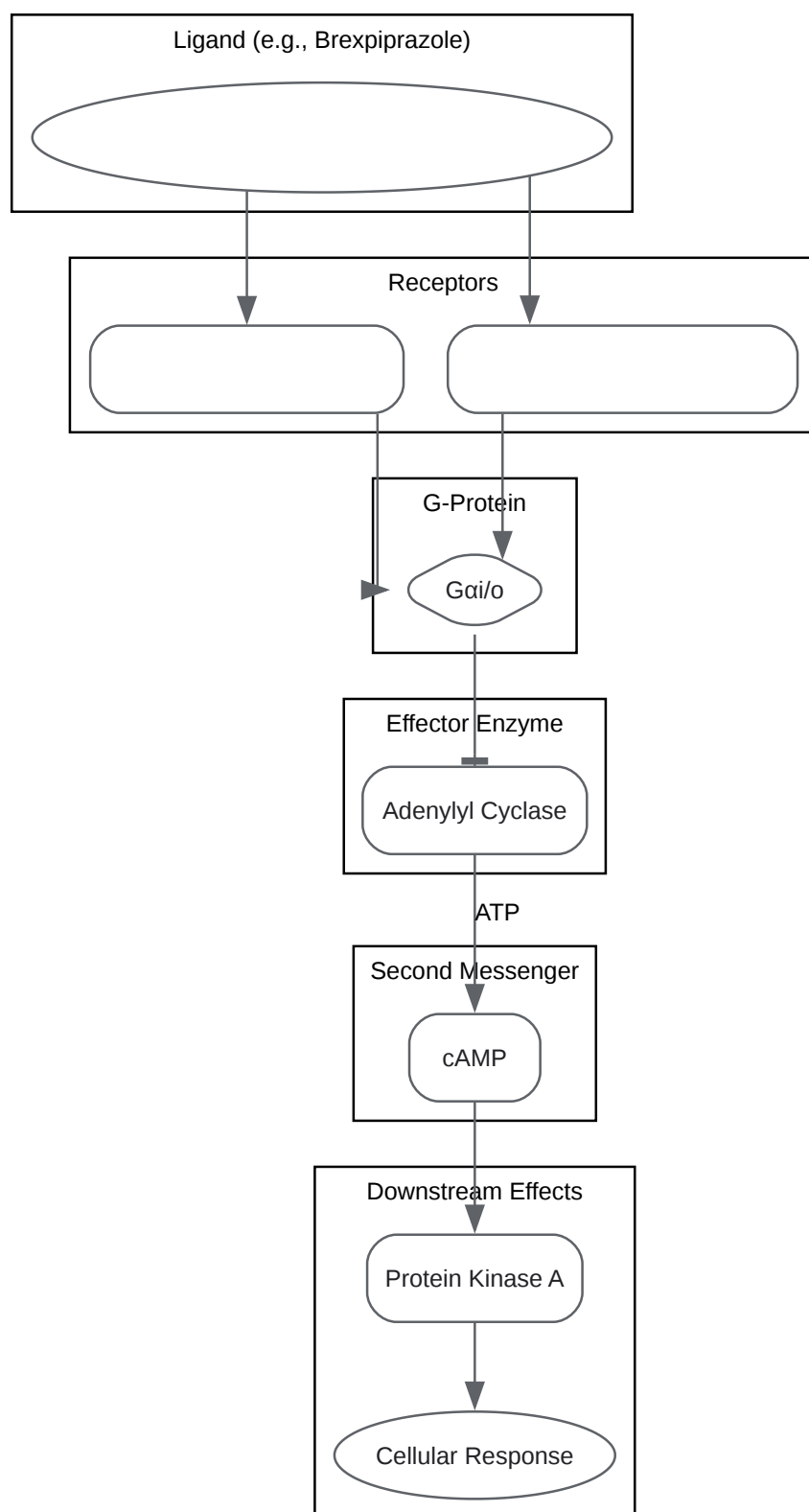
Dopamine D₂ Receptor Signaling:

Dopamine D₂ receptors are G-protein coupled receptors (GPCRs) that couple to G α i/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Partial agonism at D₂ receptors, as seen with Brexpiprazole, is thought to stabilize the dopaminergic system, reducing hyperdopaminergic activity in some brain regions while enhancing it in others.

Serotonin 5-HT_{1a} Receptor Signaling:

Similar to D₂ receptors, 5-HT_{1a} receptors are also GPCRs coupled to G α i/o proteins. Their activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity. Additionally, activation of 5-HT_{1a} receptors can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a reduction in neuronal firing. Partial agonism at these receptors is associated with anxiolytic and antidepressant effects.

The diagram below illustrates the simplified signaling pathways of the D₂ and 5-HT_{1a} receptors.



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Simplified D₂ and 5-HT_{1a} Receptor Signaling Pathways

Experimental Assays

The evaluation of compounds like **1-(Benzo[b]thiophen-4-yl)piperazine** and its derivatives typically involves a battery of in vitro and in vivo assays to characterize their pharmacological profile.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a compound for its target receptors. These assays typically use cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor. The test compound is added in increasing concentrations to compete with the radiolabeled ligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC_{50} . The K_i (inhibition constant) can then be calculated from the IC_{50} value.

General Protocol for a Radioligand Binding Assay:

- **Membrane Preparation:** Homogenize tissues or cultured cells expressing the target receptor (e.g., D_2 or $5-HT_{1a}$) in a suitable buffer and centrifuge to isolate the cell membranes.
- **Assay Setup:** In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D_2 receptors or [3H]-8-OH-DPAT for $5-HT_{1a}$ receptors), and varying concentrations of the test compound.
- **Incubation:** Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.
- **Separation:** Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC_{50} value.

Conclusion

1-(Benzo[b]thiophen-4-yl)piperazine is a molecule of considerable interest in the field of drug discovery and development. Its structural features make it a valuable building block for the synthesis of psychoactive compounds, most notably the atypical antipsychotic Brexpiprazole. A thorough understanding of its chemical properties, synthesis, and the biological activities of its derivatives is essential for researchers and scientists working on the development of new therapeutics for central nervous system disorders. The methodologies and data presented in this guide provide a solid foundation for further research and application of this important chemical entity.

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